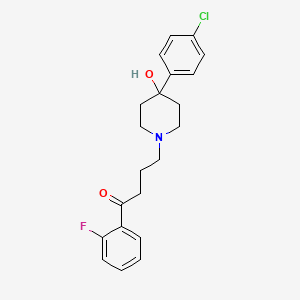

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one

Beschreibung

Nomenclature and Identification Parameters

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one possesses multiple systematic and commercial nomenclature designations that reflect its complex chemical structure and pharmaceutical applications. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one. The compound is registered under Chemical Abstracts Service number 1391052-53-1, providing a unique identifier for chemical databases and regulatory documentation.

The molecular structure is characterized by the empirical formula C21H23ClFNO2, indicating the presence of twenty-one carbon atoms, twenty-three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight stands at 375.86 to 375.9 grams per mole, depending on the precision of the calculation method employed. The compound exhibits an International Chemical Identifier key of URVMQMKGIVIILI-UHFFFAOYSA-N, which serves as a standardized digital fingerprint for computational chemistry applications.

Table 1: Chemical Identification Parameters

The compound serves as an essential component in system suitability testing for liquid chromatographic methods used in haloperidol analysis. According to United States Pharmacopoeia guidelines, the peak-to-valley ratio between the haloperidol related compound B peak and the haloperidol peak must achieve a minimum value of 50 to ensure adequate chromatographic resolution. This specification demonstrates the critical importance of this reference standard in validating analytical method performance and ensuring reliable impurity detection capabilities.

Table 2: Pharmacopoeial Classifications and Requirements

The analytical significance of this compound extends far beyond its role as a simple impurity marker, encompassing critical applications in method development, validation, and quality control throughout the pharmaceutical industry. The compound serves as an indispensable reference standard for developing stability-indicating analytical methods capable of separating and quantifying haloperidol-related impurities under various stress conditions. Recent research has demonstrated the successful application of chemometric-assisted liquid chromatographic approaches that utilize this compound as a key component in resolving complex impurity profiles.

Advanced analytical applications include the development of dual experimental designs combining mixture optimization and response surface methodology to achieve comprehensive separation of haloperidol-related compounds. These sophisticated approaches have enabled the resolution of up to thirteen known impurities of haloperidol decanoate formulations within a single analytical method, with the compound serving as a critical benchmark for chromatographic performance. The optimized analytical conditions typically employ gradient elution systems with tetrabutylammonium hydrogen sulfate and acetonitrile mobile phases, achieving baseline resolution between closely eluting impurities.

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMQMKGIVIILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160908 | |

| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-53-1 | |

| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluoro-phenyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZQO8KXL92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Haloperidol, the parent compound of Haloperidol Impurity B, is known to exert its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain. The dopamine D2 receptor is a primary target in the treatment of several psychotic disorders including schizophrenia, acute psychosis, and other severe behavioral states.

Mode of Action

Haloperidol acts as a potent antagonist of the dopamine D2 receptor. It binds to these receptors and blocks the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and behavior. This blockage can help to reduce hallucinations, delusions, and improve concentration.

Biochemical Pathways

Haloperidol affects several biochemical pathways. Its primary mechanism involves the antagonism of dopamine receptors, which leads to changes in downstream signaling pathways. This can result in alterations in the release of other neurotransmitters and changes in neuronal firing patterns. Additionally, haloperidol has been shown to affect the ubiquitin pathway, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, DNA repair, and neural activity.

Pharmacokinetics

The pharmacokinetics of haloperidol involve various metabolic pathways and interactions with cytochrome P450 (CYP) isoforms. Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6. The reduced form of haloperidol is also a substrate of CYP3A4 and an inhibitor of CYP2D6. These interactions can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of haloperidol’s action primarily involve the reduction of overactive dopamine signaling, which can help to alleviate symptoms of psychosis. It’s important to note that the use of haloperidol can also lead to side effects, including movement disorders induced by dopamine-blockade such as drug-induced parkinsonism, akathisia, dystonia, tardive dyskinesia, as well as other side effects including sedation, weight gain, and prolactin changes.

Action Environment

The action, efficacy, and stability of haloperidol can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to pharmacokinetic interactions. Additionally, factors such as diet and smoking can potentially influence the drug’s metabolism and efficacy.

Biologische Aktivität

The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one , also known as Haloperidol Related Compound B, is a synthetic derivative related to haloperidol, a well-known antipsychotic medication. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C21H23ClFNO2

- Molecular Weight : 375.86 g/mol

- CAS Number : 1391052-53-1

- IUPAC Name : this compound

Structural Representation

The structural formula can be represented as follows:

This structure indicates the presence of a piperidine ring and various aromatic substituents that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : Similar to haloperidol, this compound may exhibit antagonistic properties at dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound might inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting potential therapeutic applications in oncology.

In Vivo Studies

In vivo studies using murine models have further elucidated the pharmacodynamics of this compound. For example, a study involving tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

-

Neuropharmacological Assessment :

A study investigated the effects of this compound on behavioral models of anxiety and depression. Results indicated that it may possess anxiolytic properties, reducing anxiety-like behaviors in rodents when administered at specific dosages. -

Cancer Treatment Research :

A clinical trial assessed the efficacy of a similar piperidine derivative in patients with advanced breast cancer. The trial reported a modest improvement in progression-free survival among those treated with the compound compared to standard therapies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Fluorophenyl Substitutions

Table 1: Fluorophenyl Derivatives and Their Properties

- 4-Fluorophenyl analogs (e.g., haloperidol) exhibit stronger dopamine D2 receptor antagonism, correlating with antipsychotic efficacy .

Diazepane vs. Piperidine Ring Systems

Table 2: Impact of Ring Structure on Pharmacological Activity

- Key Findings :

Functional Group Modifications

Table 3: Substituent Effects on Solubility and Metabolism

- Ester-containing analogs (e.g., loperamide derivatives) act as prodrugs with delayed activation .

Receptor Selectivity and Therapeutic Implications

- Dopamine D2 Receptor : The target compound binds D2 receptors but lacks significant dopamine transporter (DAT) inhibition or dopamine (DA) release, distinguishing it from psychostimulants like cocaine .

- Serotonin Receptors: Piperazine-based analogs (e.g., UDO, UDD) show activity against non-azolic CYP51 enzymes, suggesting antiparasitic applications , whereas the target compound is primarily antipsychotic .

Vorbereitungsmethoden

Nucleophilic Substitution via Piperidine Intermediate

A widely reported method involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(2-fluorophenyl)butan-1-one under basic conditions. The piperidine nitrogen acts as a nucleophile, displacing the chloride group on the butanone precursor.

Reaction Conditions:

-

Solvent: Anhydrous toluene or dichloromethane

-

Base: Potassium carbonate or triethylamine

-

Temperature: 80–100°C for 12–24 hours

Mechanistic Insights:

The reaction proceeds via an SN2 mechanism, with the piperidine’s lone pair attacking the electrophilic carbon adjacent to the ketone. Steric hindrance from the 4-chlorophenyl group necessitates prolonged heating to achieve satisfactory conversion.

Grignard Addition-Ring Closure Strategy

An alternative route employs a Grignard reagent to construct the piperidine ring in situ. 4-Chlorophenylmagnesium bromide reacts with 1-(2-fluorophenyl)-4-oxobutanenitrile, followed by acid-catalyzed cyclization.

Key Steps:

-

Grignard Formation:

-

Cyclization:

Advantages:

-

Higher atom economy compared to substitution methods.

-

Avoids isolation of sensitive intermediates.

Limitations:

Catalytic Reductive Amination

Recent advancements utilize reductive amination to couple 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-oxo-1-(2-fluorophenyl)butane-1-one. Sodium triacetoxyborohydride (STAB) serves as the reducing agent.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Catalyst | STAB (1.2 equiv) |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 72–75% |

This method offers superior regioselectivity and shorter reaction times, making it preferable for industrial-scale synthesis.

Side Reactions and Impurity Control

Over-Alkylation

Excess alkylating agent leads to dialkylated piperidine derivatives, detectable via HPLC-MS. Mitigation strategies include:

-

Using a 1:1 molar ratio of piperidine to butanone precursor.

-

Introducing bulky bases like DBU to suppress secondary substitutions.

Ketone Reduction

The butanone moiety may undergo reduction to a secondary alcohol under strongly acidic or basic conditions. Employing mild bases (e.g., NaHCO₃) and inert atmospheres minimizes this side reaction.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

HPLC Conditions:

-

Column: C18, 250 × 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile: phosphate buffer (pH 3.0) (55:45)

-

Flow Rate: 1.0 mL/min

Industrial-Scale Optimization

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using continuous flow reactors:

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions, purification steps, and characterization. For example, in the synthesis of analogous compounds, Friedel-Crafts acylation followed by nucleophilic substitution with piperidine derivatives is common. highlights the use of FCC (flash column chromatography) for purification, yielding 55 mg of a white solid with >95% purity. Key parameters include:

- Reaction Solvent: Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.

- Catalysis: Acidic conditions (e.g., pTsOH) to facilitate piperidine ring formation.

- Purification: Preparative HPLC or FCC to isolate the target compound from regioisomers or byproducts.

Characterization via LCMS (for molecular weight confirmation) and NMR (to verify substituent positions) is critical .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Discrepancies in NMR or mass spectra often arise from dynamic rotational isomerism or diastereomeric impurities. For example, the hydroxyl and fluorophenyl groups in this compound may lead to unexpected splitting patterns. To address this:

- Multi-Spectral Analysis: Combine - COSY and - HSQC to assign proton environments unambiguously.

- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data.

- X-Ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in ethanol), SHELXL refinement ( ) can confirm the absolute configuration and resolve ambiguities in substituent orientation .

Basic: Which analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer:

Purity assessment requires orthogonal methods:

- HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm (). Monitor for impurities like haloperidol derivatives or positional isomers.

- LC-HRMS: Confirm molecular ion ([M+H]) accuracy within 2 ppm. For example, the expected m/z for this compound is 375.86 (CHClFNO) ().

- Chiral Chromatography: If enantiomeric purity is critical, use a Chiralpak AD-H column with heptane:ethanol (90:10) to detect undesired stereoisomers .

Advanced: What strategies are effective for identifying degradation products under stress conditions?

Methodological Answer:

Forced degradation studies (per ICH guidelines) involve:

- Stress Conditions: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), 3% HO (oxidative), and UV light (photolytic) at 40°C for 24 hours.

- LC-HRMS Analysis: Identify degradation products by comparing fragment patterns with precursor ions. For example, oxidative degradation may produce N-oxide derivatives ().

- In Silico Tools: Use software like Meteor Nexus to predict metabolic pathways and toxicity of degradation products .

Advanced: How can computational methods predict the toxicity profile of this compound?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ProTox-II assess absorption, distribution, and hepatotoxicity. The compound’s logP (~3.5) suggests moderate blood-brain barrier penetration.

- Molecular Docking: Simulate binding to off-target receptors (e.g., hERG channels) to predict cardiotoxicity. For instance, the piperidine moiety may interact with potassium channels.

- Genotoxicity Screening: Use Derek Nexus to evaluate structural alerts (e.g., aromatic amines) for mutagenic potential .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Crystallographic challenges include:

- Disordered Solvents: Use SQUEEZE in PLATON to model electron density from unresolved solvent molecules.

- Twinning: If twinning is detected (e.g., via R > 0.05), apply twin law refinement in SHELXL ().

- Hydrogen Bonding Ambiguity: Perform Hirshfeld surface analysis to confirm intermolecular interactions, particularly between the hydroxyl group and fluorophenyl ring .

Advanced: How can receptor binding kinetics be quantified for this dopamine D2 receptor ligand?

Methodological Answer:

- Radioligand Displacement Assays: Use -spiperone in HEK293 cells expressing human D2 receptors. Calculate K values via Cheng-Prusoff equation.

- Kinetic Profiling: Employ surface plasmon resonance (SPR) to measure association () and dissociation () rates. For example, reports analogues with slow off-rates (t > 30 min), suggesting prolonged receptor occupancy.

- Allosteric Modulation: Test for negative cooperativity with endogenous dopamine using functional cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.